2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a complex organic compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to have a wide range of biological activities
Mode of Action
Quinazolinone derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities
Result of Action
Quinazolinone derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is to react a suitable amine with a quinazolinone derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also a consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the quinazoline ring to its corresponding quinazolinone derivative.
Reduction: : Reduction of the quinazolinone ring to form the dihydroquinazoline structure.
Substitution: : Replacement of functional groups on the quinazoline ring with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of quinazoline and quinazolinone, which can have different biological activities and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential antitumor and antiviral activities. Studies have shown that quinazoline derivatives can inhibit the growth of cancer cells and viruses, making them valuable in the development of new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: : Similar to the quinazoline core of the compound, quinazolinones are also known for their biological activities.
Pyrimidines: : Compounds containing pyrimidine rings, such as cytarabine, are used in antiviral and anticancer therapies.
Pyrrolidines: : Compounds with pyrrolidine rings, such as pyrrolidine dithiocarbamate, have been studied for their anti-inflammatory properties.
Uniqueness
What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide apart from these similar compounds is its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-17(12-24-13-23-16-7-2-1-6-15(16)18(24)27)22-11-14-5-3-10-25(14)19-20-8-4-9-21-19/h1-2,4,6-9,13-14H,3,5,10-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXVFLUJCGKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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